![molecular formula C19H24O3 B5142658 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as EDPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the family of alkylphenols, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to activate the protein kinase C (PKC) signaling pathway, which regulates a variety of cellular processes including cell growth, differentiation, and apoptosis. 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene has also been found to inhibit the activity of the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene can inhibit the proliferation of cancer cells, induce apoptosis, and modulate ion channel and receptor activity. In vivo studies have shown that 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene can reduce tumor growth in animal models of cancer, and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have a wide range of biological activities, which makes it a versatile compound for use in different research areas. However, one limitation of using 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene. One area of interest is the development of new compounds based on the 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene scaffold, with improved biological activity and selectivity. Another area of interest is the elucidation of the mechanism of action of 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene, which could lead to the development of new drugs for cancer and neurological disorders. Finally, further studies are needed to investigate the safety and toxicity of 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene, both in vitro and in vivo.
Synthesemethoden
The synthesis of 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene involves the reaction of 3-(3-ethoxyphenoxy)propyl bromide with 2,3-dimethylphenol in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene, which can be purified by recrystallization or column chromatography. The yield of 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been found to modulate the activity of ion channels and receptors, which could lead to the development of new drugs for neurological disorders. In drug discovery, 1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been used as a scaffold for the design and synthesis of new compounds with improved biological activity.
Eigenschaften
IUPAC Name |
1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-9-6-10-18(14-17)21-12-7-13-22-19-11-5-8-15(2)16(19)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQWSNUPXFJWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Ethoxyphenoxy)propoxy]-2,3-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5142576.png)
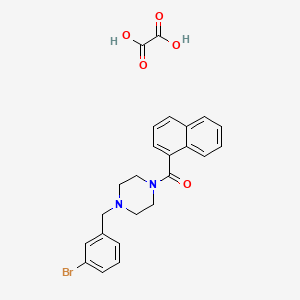
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)
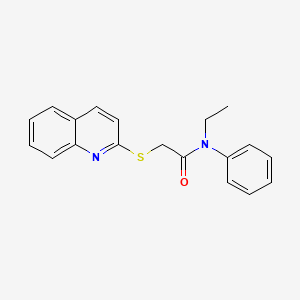
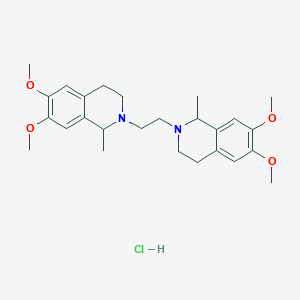
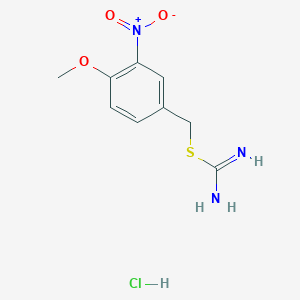
![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
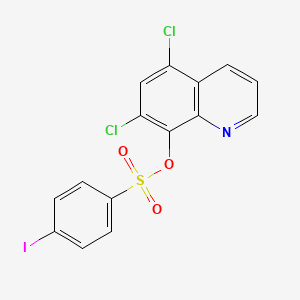
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)